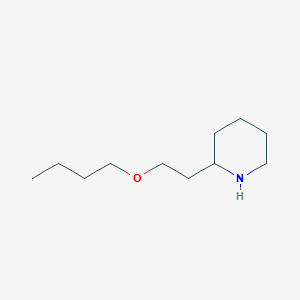![molecular formula C9H16O3 B2930355 {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol CAS No. 1823387-48-9](/img/structure/B2930355.png)
{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol” is a chemical compound with the CAS Number: 1823387-48-9 . It has a molecular weight of 172.22 . The IUPAC name for this compound is (4-(oxiran-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16O3/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8,10H,1-7H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Mécanisme D'action
The mechanism of action of glycidol is not fully understood. However, it is believed that it reacts with various biological molecules, including proteins and DNA, through the formation of epoxide intermediates. These epoxide intermediates can cause DNA damage and mutations, leading to potential health risks.
Biochemical and Physiological Effects:
Glycidol has been shown to have various biochemical and physiological effects. It has been found to be mutagenic and carcinogenic in animal studies, and it has been shown to cause DNA damage and mutations. It has also been shown to have reproductive and developmental toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Glycidol has several advantages for lab experiments, including its ability to react with various biological molecules and its potential applications in the synthesis of organic compounds. However, it also has several limitations, including its potential health risks and the need for proper handling and disposal.
Orientations Futures
There are several future directions for research on glycidol. One potential direction is to study its potential applications in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals. Another direction is to further investigate its mechanism of action and potential health risks, including its mutagenic and carcinogenic properties. Additionally, research could focus on developing safer alternatives to glycidol for use in scientific research.
Méthodes De Synthèse
Glycidol can be synthesized through various methods, including the epoxidation of allyl alcohol with hydrogen peroxide and acetic acid. Another method involves the reaction of glycerol with acrolein, followed by hydrogenation. The resulting product is then treated with sulfuric acid to obtain glycidol.
Applications De Recherche Scientifique
Glycidol has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a monomer in the production of epoxy resins.
Safety and Hazards
Propriétés
IUPAC Name |
[4-(oxiran-2-ylmethyl)oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBXCYNEBNURHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)

![2-benzamido-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2930280.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)

![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)
![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)

![(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate](/img/structure/B2930289.png)



